An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
An In-depth Technical Guide to Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
CAS Number: 2134-36-3
This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the synthesis of bioactive molecules.
Chemical and Physical Properties
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] While detailed experimental data for this specific isomer is limited in publicly available literature, the fundamental properties can be summarized.
Table 1: Physicochemical Properties of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
| Property | Value | Reference |
| CAS Number | 2134-36-3 | [1] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Purity | Typically ≥ 97% |
It is important to distinguish this compound from its isomers, such as Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS Number: 188781-08-0), which may exhibit different physical and chemical characteristics.[2][3]
Synthesis
A generalized synthetic pathway for a related compound, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the reaction of a substituted benzaldehyde, ethyl acetoacetate, and urea or thiourea.[4] This provides a conceptual framework for the synthesis of the target molecule.
Below is a logical workflow for a potential synthesis approach.
Caption: A plausible synthetic workflow for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
Applications in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic the endogenous pyrimidines found in DNA and RNA, allowing them to interact with a wide range of biological targets.
While specific applications of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and target specificity.
For instance, the related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serves as an intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[5] Furthermore, pyrimidine scaffolds are integral to the development of inhibitors for various kinases, including Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is outlined below.
Caption: General workflow for the use of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in kinase inhibitor synthesis.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and subsequent reactions of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate are not widely published. However, a general procedure for a reaction analogous to the first step in the workflow above (Nucleophilic Aromatic Substitution) can be extrapolated from the synthesis of similar pyrimidine-based inhibitors.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add a primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 140 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: The specific reaction conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.
Conclusion
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3) is a valuable heterocyclic building block for the synthesis of complex organic molecules. Its pyrimidine core and reactive chloro-substituent make it a promising starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is not extensively available, its chemical nature allows for the application of well-established synthetic methodologies. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its potential in drug discovery and development.
